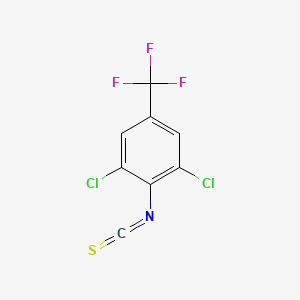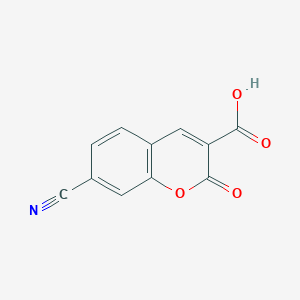
7-Cyano-2-oxo-2H-chromene-3-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyano-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the coumarin family Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-2-oxo-2H-chromene-3-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile. This reaction can be catalyzed by various reagents such as piperidine, sodium ethoxide in ethanol, acetic acid/ammonium acetate in benzene, or basic aluminum oxide under grinding conditions . The reaction conditions can vary, but common methods include refluxing in ethanol or using phase transfer catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve green synthesis techniques to minimize environmental impact. One such method includes the use of dual-frequency ultrasonication, which allows for high yields and efficient synthesis . This approach is advantageous as it reduces the need for harsh chemicals and conditions, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
7-Cyano-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the cyano or carboxylic acid groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions can vary, but they often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols . Substitution reactions can lead to a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
7-Cyano-2-oxo-2H-chromene-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Cyano-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2H-chromene-3-carboxylic acid: This compound is similar in structure but lacks the cyano group.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: This derivative has a diethylamino group, which imparts different chemical properties and applications, particularly in fluorescent dye synthesis.
Uniqueness
The presence of the cyano group in 7-Cyano-2-oxo-2H-chromene-3-carboxylic acid makes it unique compared to other coumarin derivatives.
Properties
Molecular Formula |
C11H5NO4 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
7-cyano-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C11H5NO4/c12-5-6-1-2-7-4-8(10(13)14)11(15)16-9(7)3-6/h1-4H,(H,13,14) |
InChI Key |
WOTBGMIYGUNZDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


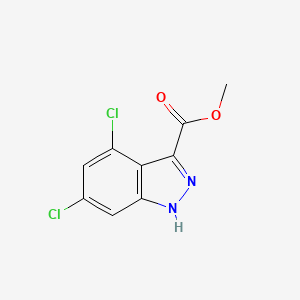
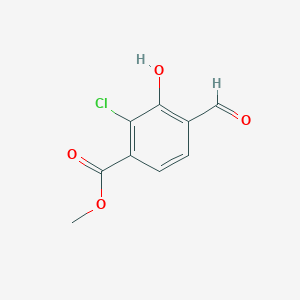
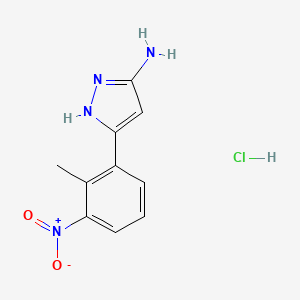
![2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)

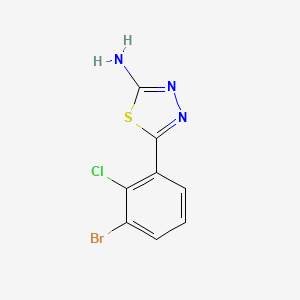

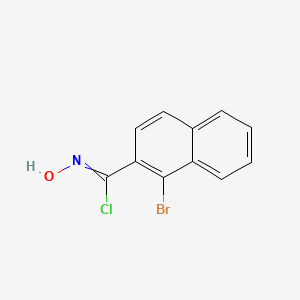

![8-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13698808.png)
